Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride
Description
Sydnone imine derivatives are a class of heterocyclic compounds characterized by a 1,2,3-oxadiazolium core. The compound sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride features a p-methoxyphenethyl substituent at the 3-position of the sydnone imine ring, with a hydrochloric acid salt form enhancing its solubility. The monohydrochloride form is critical for pharmaceutical applicability, as it improves stability and aqueous solubility compared to the free base .
Properties
CAS No. |
37744-05-1 |
|---|---|
Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]oxadiazol-3-ium-5-amine;chloride |
InChI |
InChI=1S/C11H14N3O2.ClH/c1-15-10-4-2-9(3-5-10)6-7-14-8-11(12)16-13-14;/h2-5,8H,6-7,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
QPLHCENVQTVOFQ-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)CC[N+]2=NOC(=C2)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials
| Component | Role | Notes |
|---|---|---|
| Hydrazone precursor | Sydnone imine ring formation | Derived from hydrazine and aldehyde/ketone |
| p-Methoxyphenethyl aldehyde/ketone | Provides the p-methoxyphenethyl substituent | Commercially available or synthesized |
Reaction Conditions
- Solvent: Isopropanol or methanol is commonly used.
- Temperature: Reactions are typically conducted at low temperatures (0 to -10 °C) initially, then allowed to warm to room temperature.
- Catalysts/Additives: Anhydrous sodium acetate is often added to facilitate cyclization.
- Time: Stirring times range from 2 to 5 hours, sometimes followed by overnight standing for crystallization.
Stepwise Procedure (Adapted from Patent and Literature Data)
- Hydrazone Formation: Mix hydrazine derivative with p-methoxyphenethyl aldehyde/ketone in isopropanol under acidic or neutral conditions to form the hydrazone intermediate.
- Cyclization: Cool the reaction mixture to 0 °C or below, add anhydrous sodium acetate, and stir for 20 minutes.
- Addition of Isocyanate (if applicable): In some sydnone imine syntheses, phenyl or substituted phenyl isocyanates are added dropwise to the cooled mixture to form N-substituted sydnone imines.
- Stirring and Crystallization: Stir the mixture at room temperature for several hours, then allow to stand overnight to promote crystallization.
- Isolation and Purification: Filter the precipitate, wash with water, and dry. Further purification is achieved by recrystallization from isopropanol or by chromatographic methods such as reversed-phase chromatography.
Purification Techniques
- Recrystallization: Commonly from isopropanol or isopropanol-diethyl ether mixtures.
- Chromatography: Automated reversed-phase chromatography (e.g., Puriflash® with C18 columns) is used to remove impurities and unreacted starting materials, especially for sensitive sydnone imines.
Representative Data Table: Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Isopropanol, methanol | Polar protic solvents preferred |
| Temperature | 0 to -10 °C initially, then room temperature | Controls reaction rate and selectivity |
| Reaction Time | 3 to 5 hours stirring + overnight crystallization | Ensures complete cyclization |
| Additives | Anhydrous sodium acetate | Facilitates cyclization |
| Purification | Recrystallization, reversed-phase chromatography | Ensures high purity |
| Yield | Variable, typically moderate to good (e.g., 13-70%) | Dependent on precise conditions |
Research Findings and Optimization Notes
- Regioselectivity: Sydnone imine cyclizations can suffer from regioselectivity issues; however, the use of controlled temperature and stoichiometric additives like sodium acetate improves selectivity.
- Reaction Kinetics: Newer methods such as copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) have been developed for related sydnone derivatives but are less common for sydnone imines with bulky substituents like p-methoxyphenethyl.
- Stability: Conversion to the monohydrochloride salt enhances compound stability and facilitates handling and storage.
- Purification: Chromatographic purification is critical to remove side products and unreacted materials, especially when scaling up synthesis.
Summary Table: Key Preparation Steps for Sydnone imine, 3-(p-methoxyphenethyl)-, monohydrochloride
| Step No. | Description | Conditions/Notes |
|---|---|---|
| 1 | Hydrazone formation | Hydrazine + p-methoxyphenethyl aldehyde/ketone in isopropanol |
| 2 | Cyclization | Add sodium acetate, cool to 0 °C, stir 20 min |
| 3 | Optional isocyanate addition | Dropwise addition at low temperature (if N-substitution desired) |
| 4 | Stirring and crystallization | Room temperature stirring 3-5 h, then overnight |
| 5 | Filtration and washing | Filter, wash with water, dry |
| 6 | Purification | Recrystallization and/or reversed-phase chromatography |
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The presence of the amino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and other heterocyclic compounds that retain the core structure of the original molecule.
Scientific Research Applications
5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism by which 5-Amino-3-(4-methoxyphenethyl)-1,2,3-oxadiazol-3-ium chloride exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The p-methoxyphenethyl substituent distinguishes this compound from other sydnone imine hydrochlorides:
- Sydnophen Hydrochloride (3-(α-Methylphenethyl)sydnone imine monohydrochloride): Contains an α-methylphenethyl group. Molecular weight: 239.73 vs. ~270–280 (estimated for the target) .
- 3-(1-Methylheptyl)sydnone imine monohydrochloride: Features a branched aliphatic chain (1-methylheptyl), increasing lipophilicity and likely altering metabolic stability .
- 3-Cyclohexyl-4-methyl-sydnone imine monohydrochloride: Bulky cyclohexyl and methyl groups may hinder crystallinity, reducing melting point compared to the target compound .
Physicochemical Properties
Toxicity Profiles
- Sydnophen Hydrochloride: Intraperitoneal LD₅₀ (mice): 225 mg/kg Subcutaneous LD₅₀ (mice): 123 mg/kg .
- Target Compound: No direct toxicity data available. However, the p-methoxy group may reduce acute toxicity compared to non-polar analogs due to enhanced metabolic detoxification pathways.
Biological Activity
Sydnone imines, particularly the compound 3-(p-methoxyphenethyl)-, monohydrochloride, belong to a class of mesoionic heterocyclic compounds known for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies.
Chemical Structure and Properties
Sydnone imines are characterized by their unique mesoionic structure, which influences their reactivity and biological activities. The specific compound in focus, 3-(p-methoxyphenethyl)-, monohydrochloride, features a methoxy group that enhances its solubility and biological interaction potential.
Antimicrobial Activity
Research indicates that sydnone imines exhibit significant antimicrobial properties . A study highlighted that several derivatives of sydnone imines demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The antibacterial efficacy is attributed to their ability to disrupt bacterial cell membranes and inhibit metabolic processes.
Anticancer Properties
Sydnone imines have shown promise in anticancer applications . In vivo studies demonstrated that certain derivatives could inhibit tumor growth in models such as carcinoma-755 in mice. Specifically, the compound 3-(p-methoxybenzyl) sydnone was effective against this cancer type while showing limited activity against others like sarcoma-180 . The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory effects of sydnone imines have been documented through various experimental models. For instance, compounds in this class have been shown to reduce paw edema in rats induced by carrageenan, indicating their potential as anti-inflammatory agents . This effect is likely mediated through the inhibition of pro-inflammatory cytokines and pathways.
Antihypertensive and Cardiovascular Effects
Sydnone imine compounds also exhibit antihypertensive properties. They function as nitric oxide (NO) donors, which enhance vasodilation and improve blood flow. This mechanism is crucial for regulating blood pressure and has implications for treating cardiovascular diseases . The release of NO from these compounds leads to increased intracellular cGMP levels, promoting vascular relaxation.
The biological activities of sydnone imines can be attributed to several mechanisms:
- Nitric Oxide Release : Sydnone imines act as NO donors, which play a critical role in various physiological processes including vasodilation and immune response modulation .
- Cytotoxicity Against Tumor Cells : These compounds can induce cytotoxic effects on tumor cells by disrupting cellular functions and promoting apoptosis .
- Antimicrobial Mechanisms : The disruption of microbial cell membranes and interference with metabolic pathways contribute to their antimicrobial efficacy .
Case Studies
Q & A
Q. How can structure-activity relationship (SAR) studies improve the design of sydnone imine derivatives?
- Methodological Answer : SAR studies involve systematic modification of the p-methoxyphenethyl moiety (e.g., substituent effects, chain length) and evaluation of biological activity (e.g., receptor affinity, metabolic stability). Computational methods (e.g., molecular docking, QSAR models) guide rational design. Comparative analysis with analogs (e.g., 4-(methylthio)-3-piperidinylsydnone) identifies critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
